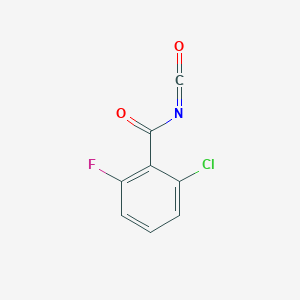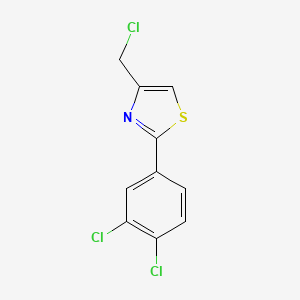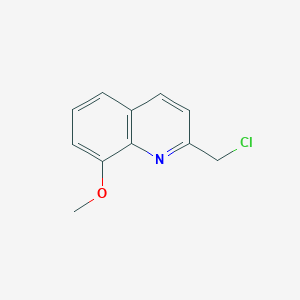
3-chloro-1-(furan-2-yl)propan-1-one
概要
説明
3-chloro-1-(furan-2-yl)propan-1-one is an organic compound that belongs to the class of chlorinated ketones It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanone moiety with a chlorine atom at the third position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(furan-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2-furylcarbinol with thionyl chloride (SOCl₂) to introduce the chlorine atom, followed by oxidation to form the ketone. The reaction conditions typically involve:
Reagents: 2-furylcarbinol, thionyl chloride (SOCl₂), and an oxidizing agent such as pyridinium chlorochromate (PCC).
Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the chlorination of 2-furylpropanone using chlorine gas in the presence of a catalyst. The process parameters would be optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-chloro-1-(furan-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amines, thioethers, or other substituted derivatives.
科学的研究の応用
3-chloro-1-(furan-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of 3-chloro-1-(furan-2-yl)propan-1-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with active sites or altering enzyme conformation. The molecular targets and pathways involved would vary based on the specific enzyme or biological process being studied.
類似化合物との比較
Similar Compounds
3-Chloro-1-(2-thienyl)-1-propanone: Similar structure but with a thiophene ring instead of a furan ring.
3-Chloro-1-(2-pyridyl)-1-propanone: Contains a pyridine ring instead of a furan ring.
Uniqueness
3-chloro-1-(furan-2-yl)propan-1-one is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for various applications.
特性
分子式 |
C7H7ClO2 |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
3-chloro-1-(furan-2-yl)propan-1-one |
InChI |
InChI=1S/C7H7ClO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4H2 |
InChIキー |
OCQQGPOBIZVDNB-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C(=O)CCCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 3-bromo-2-[[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]methoxy]-](/img/structure/B8759942.png)







![3-Methoxy-1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B8759997.png)
![1-Azabicyclo[2.2.2]octane-4-carbonyl chloride](/img/structure/B8760000.png)
![4(3H)-Pyrimidinone, 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-(4-morpholinyl)-](/img/structure/B8760016.png)


